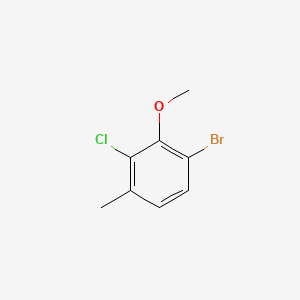

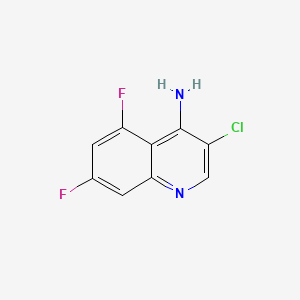

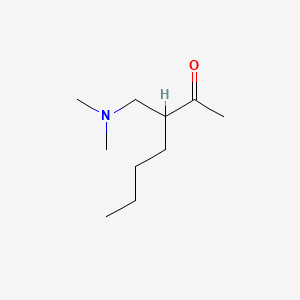

![molecular formula C11H17Cl2N3O B580912 [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269393-89-6](/img/structure/B580912.png)

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride, also known as BIMEDA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMEDA is a benzimidazole derivative that has been synthesized through a multi-step process, and its unique structure has been found to have promising effects on various physiological and biochemical processes.

Applications De Recherche Scientifique

DNA Interaction and Cell Biology

Benzimidazole derivatives, such as Hoechst 33258, a closely related compound, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The significance of such compounds extends to radioprotection and as topoisomerase inhibitors, highlighting their utility in rational drug design and in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Anticancer Research

Benzimidazole fungicides have been recognized for their mechanism of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has contributed significantly to agricultural and veterinary medicine and offers insights into their experimental use in cancer chemotherapy (Davidse, 1986). Additionally, benzimidazole hybrids have shown anticancer potential through various mechanisms, including intercalation, acting as alkylating agents, and tubulin inhibition, presenting a broad spectrum of biological activities and serving as a foundation for novel anticancer therapies (Akhtar et al., 2019).

Therapeutic Potential Beyond Oncology

Beyond their antifungal and anticancer applications, benzimidazole derivatives have demonstrated a wide range of pharmacological properties. These include antimicrobial, antiviral, antiparasitic, antihypertensive, and CNS stimulant or depressant activities. The diverse substituents around the benzimidazole nucleus result in compounds of significant therapeutic interest, contributing to the development of new therapeutic compounds across various disease domains (Babbar et al., 2020).

Propriétés

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSUMQNLRXKMCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

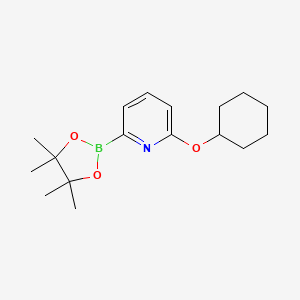

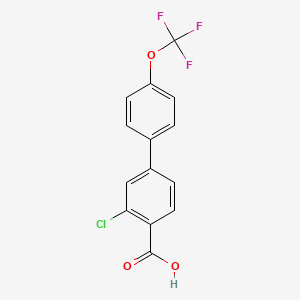

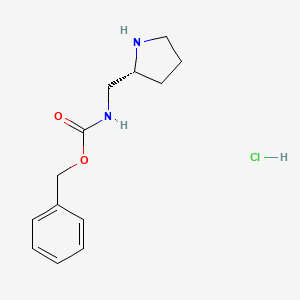

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)